molecular formula C15H16BrNO3S B056811 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 144060-40-2

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B056811
CAS No.: 144060-40-2
M. Wt: 370.3 g/mol
InChI Key: FNAALAOUSRFRCP-UHFFFAOYSA-N
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Description

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a brominated phenyl group, and a carboxylic acid functional group

Mechanism of Action

Target of Action

The primary target of Febuxostat Bromo Impurity, also known as 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid .

Mode of Action

Febuxostat Bromo Impurity works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby decreasing serum uric acid levels .

Biochemical Pathways

The key biochemical pathway affected by Febuxostat Bromo Impurity is the purine degradation pathway . By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a reduction in uric acid levels .

Pharmacokinetics

The pharmacokinetic parameters of Febuxostat after multiple oral dose administration include an oral availability of about 85% , an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . Febuxostat is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary molecular effect of Febuxostat Bromo Impurity’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout, a form of arthritis caused by the accumulation of uric acid crystals in or around a joint .

Action Environment

Environmental factors such as temperature and extraction time can influence the quantification of trace levels of Febuxostat Bromo Impurity . The optimum headspace conditions for this process were found to be 5 min of extraction time and a 120 °C extraction temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by condensing a suitable α-haloketone with thiourea under basic conditions.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Esterification: Ester derivatives with different alkyl groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Industrial Chemistry: The compound can be used in the synthesis of other complex organic molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has a cyano group instead of a bromo group, which can significantly alter its chemical properties and reactivity.

    3-Bromomethylphenylboronic acid pinacol ester: This compound features a boronic acid ester group, which can be used in different types of chemical reactions compared to the carboxylic acid group.

Uniqueness

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thiazole ring and carboxylic acid group contribute to its potential biological activity and versatility in synthetic chemistry.

Properties

IUPAC Name

2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAALAOUSRFRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

340 mg of the phenol derivative prepared in step (1) was suspended in 5 ml of N,N-dimethylformamide, 690 mg of anhydrous potassium carbonate and 690 mg of isobutyl bromide were added thereto, and the mixture was stirred at 70° C. for 24 hours. After the completion of the reaction, the reaction product was poured into water, and the mixture was extracted with ether. The organic layer was concentrated to give a crystalline product. This product was hydrolyzed by a conventional process and purified by recrystallization to give 310 mg of 2-(3-bromo-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid (yield: 78%).
Name
phenol
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Quantity
690 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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